molecular formula C18H20N2O6S B7571564 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid

Cat. No. B7571564
M. Wt: 392.4 g/mol
InChI Key: QUVBOVGXFICGKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid, also known as MPA-PB or N-(4-(2-Methoxy-5-sulfamoylbenzoyl)-phenyl)-2-methylpropanamide, is a synthetic compound that belongs to the class of sulfonamides. It was first synthesized by researchers at the University of California, San Francisco in 2008. Since then, it has been studied extensively for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves binding to the active site of CA IX and inhibiting its activity. This leads to a decrease in the production of bicarbonate ions, which are necessary for cancer cell survival. In addition, 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to decrease tumor growth in animal models of cancer, as well as increase the sensitivity of cancer cells to chemotherapy. In addition, it has been shown to decrease the production of lactate, a byproduct of cancer cell metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid in lab experiments is its specificity for CA IX. This allows researchers to study the effects of CA IX inhibition on cancer cells without affecting other biological processes. However, one limitation of using 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid. One area of interest is the development of more effective formulations of the compound that can be used in clinical trials. In addition, researchers are interested in studying the effects of 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid on other types of cancer cells, as well as its potential use in combination with other cancer treatments. Finally, there is interest in studying the effects of CA IX inhibition on other biological processes, such as angiogenesis and immune function.

Synthesis Methods

The synthesis of 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid involves a multi-step process that utilizes various reagents and reaction conditions. The first step involves the preparation of 2-methoxy-5-nitrobenzoic acid, which is then converted to 2-methoxy-5-amino benzoic acid. This is followed by the reaction of 2-methoxy-5-amino benzoic acid with 4-(2-methylpropanoylamino)phenylsulfonyl chloride to produce 2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid.

Scientific Research Applications

2-Methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells. Inhibition of CA IX activity can lead to decreased tumor growth and increased sensitivity to chemotherapy.

properties

IUPAC Name

2-methoxy-5-[[4-(2-methylpropanoylamino)phenyl]sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-11(2)17(21)19-12-4-6-13(7-5-12)20-27(24,25)14-8-9-16(26-3)15(10-14)18(22)23/h4-11,20H,1-3H3,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUVBOVGXFICGKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.